3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
Description
This heterocyclic compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 2-methoxyphenyl group and fused to a 1-phenyl-1,4-dihydropyridazin-4-one scaffold. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry and agrochemicals. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects that may influence binding affinity and solubility .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-16-10-6-5-9-14(16)18-20-19(26-22-18)17-15(24)11-12-23(21-17)13-7-3-2-4-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZQUOKKMBXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . The dihydropyridazinone core can be synthesized through a condensation reaction involving a hydrazine derivative and a diketone . The final step involves coupling the oxadiazole and dihydropyridazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form an amine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of tumor growth . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Substituent Variation: Methoxy vs. Ethoxy and Positional Isomerism
A closely related analog, 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one (), differs in two key aspects:
Substituent Position : The methoxy group in the target compound is at the ortho position (C2), whereas the ethoxy group in the analog is at the para position (C4).
Alkoxy Chain Length : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃).
Impact on Properties :
- Electronic Effects : Electron-donating methoxy/ethoxy groups enhance aromatic ring electron density, but para-substitution may allow better conjugation than ortho.
Oxadiazole Ring Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazol-2(3H)-one
highlights oxadiazole derivatives like oxadiazon and oxadiargyl , which contain a 1,3,4-oxadiazol-2(3H)-one core. These compounds are commercial herbicides, demonstrating the agrochemical relevance of oxadiazoles.
Key Differences :
- Ring Structure : The target compound’s 1,2,4-oxadiazole lacks the ketone oxygen present in 1,3,4-oxadiazol-2(3H)-one derivatives.
- Substituents: Oxadiazon/oxadiargyl feature bulky tert-butyl and dichlorophenyl groups, contrasting with the dihydropyridazinone moiety in the target compound.
Functional Implications :
- Stability : 1,2,4-Oxadiazoles are generally more hydrolytically stable than 1,3,4-oxadiazol-ones, which may degrade under acidic conditions.
- Bioactivity: Bulky substituents in oxadiazon/oxadiargyl enhance herbicidal activity by targeting plant protox enzymes, whereas the dihydropyridazinone scaffold in the target compound may favor kinase or protease inhibition .
Dihydropyridazinone Scaffold vs. Simpler Heterocycles
The 1,4-dihydropyridazin-4-one moiety in the target compound introduces a partially saturated ring, offering conformational flexibility and hydrogen-bonding sites absent in simpler phenyl-oxadiazole derivatives.
Biological Activity
The compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 350.37 g/mol . The structure features a dihydropyridazinone core substituted with an oxadiazole ring and a methoxyphenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.37 g/mol |
| LogP | 2.4056 |
| Polar Surface Area | 68.293 Ų |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has been tested against various strains of bacteria and fungi. In vitro tests demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Case Study: Antimicrobial Testing
A study conducted on synthesized oxadiazole derivatives showed that compounds similar to This compound exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. In a comparative study involving L929 (mouse fibroblast) and A549 (lung cancer) cells, it was observed that the compound exhibited selective cytotoxicity.
Table: Cytotoxicity Results
| Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 79 |
| 50 | 74 | 97 |
| 25 | 97 | 118 |
The results indicate that at higher concentrations, the compound significantly reduced cell viability in L929 cells while promoting increased viability in A549 cells at lower concentrations .
The biological activity of This compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The oxadiazole moiety is known to inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction: The compound may intercalate into DNA structures, leading to disruption in replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
